Sodium;formaldehyde;phenoxide
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Overview
Description
Sodium formaldehyde phenoxide is an organic compound with the formula NaOC₆H₅. It is a white crystalline solid and is the conjugate base of phenol. This compound is used as a precursor to many other organic compounds, such as aryl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium formaldehyde phenoxide can be synthesized through several methods:
From Phenol and Sodium Hydroxide: Phenol reacts with sodium hydroxide to form sodium phenoxide and water.
From Chlorobenzene and Sodium Hydroxide: Chlorobenzene reacts with sodium hydroxide at high temperatures and pressures to produce sodium phenoxide.
Industrial Production Methods
Industrially, sodium formaldehyde phenoxide is often produced by the reaction of phenol with sodium hydroxide. This method is preferred due to its simplicity and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Sodium formaldehyde phenoxide undergoes several types of chemical reactions:
Electrophilic Aromatic Substitution: The phenoxide ion is highly reactive towards electrophilic aromatic substitution due to the resonance activation of the aromatic ring.
Oxidation and Reduction: Phenols can be oxidized to quinones and reduced back to hydroquinones.
Nucleophilic Substitution: Sodium phenoxide can react with alkyl halides to form alkyl phenyl ethers.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Nucleophilic Substitution: Alkyl halides (RBr) are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated phenols and nitrophenols.
Oxidation: Quinones are the major products.
Nucleophilic Substitution: Alkyl phenyl ethers are formed.
Scientific Research Applications
Sodium formaldehyde phenoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium formaldehyde phenoxide involves its high reactivity towards electrophilic aromatic substitution. The phenoxide ion, due to resonance stabilization, is highly nucleophilic and can easily react with electrophiles. This reactivity is utilized in various synthetic processes to form a wide range of organic compounds .
Comparison with Similar Compounds
Sodium formaldehyde phenoxide can be compared with other phenoxide compounds:
Sodium Phenoxide: Similar in structure and reactivity, used in similar applications.
Potassium Phenoxide: Similar to sodium phenoxide but with potassium as the counterion, used in similar reactions.
Lithium Phenoxide: Another phenoxide compound with lithium as the counterion, used in specialized organic synthesis.
Conclusion
Sodium formaldehyde phenoxide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its high reactivity and ease of synthesis make it a valuable compound in various scientific and industrial processes.
Properties
CAS No. |
91447-56-2 |
---|---|
Molecular Formula |
C7H7NaO2 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
sodium;formaldehyde;phenoxide |
InChI |
InChI=1S/C6H6O.CH2O.Na/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;/q;;+1/p-1 |
InChI Key |
GVFWLUYXNPFSQU-UHFFFAOYSA-M |
Canonical SMILES |
C=O.C1=CC=C(C=C1)[O-].[Na+] |
Origin of Product |
United States |
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